



# Application Notes and Protocols for CO2 Capture and Utilization using Carbonate Minerals

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These application notes provide a comprehensive overview and detailed protocols for the capture and utilization of carbon dioxide (CO2) through mineral carbonation. This process mimics natural silicate weathering to permanently store CO2 as stable **carbonate** minerals.[1] [2] This approach is a promising strategy for mitigating greenhouse gas emissions by transforming gaseous CO2 into solid, non-toxic materials.[2] The resulting **carbonate** products also have potential applications as building materials, contributing to a circular economy.[3][4]

### **Overview of Mineral Carbonation**

Mineral carbonation involves the reaction of CO2 with minerals containing alkaline-earth metals, primarily calcium (Ca) and magnesium (Mg), to form solid **carbonate**s.[1] This process can be applied to natural minerals, such as olivine and serpentine, as well as alkaline industrial wastes like mine tailings, steel slag, and fly ash.[5][6][7][8] The fundamental chemical reaction is exothermic; however, the natural process is slow.[9] Therefore, research focuses on accelerating the reaction kinetics for industrial applications.[2]

The overall process can be categorized into in-situ and ex-situ methods. In-situ carbonation involves injecting CO2 into reactive geological formations, while ex-situ carbonation occurs in a controlled industrial setting, such as a chemical processing plant.[1][2] These notes will focus on ex-situ mineral carbonation.



## **Key Factors Influencing Carbonation Efficiency**

Several parameters significantly influence the rate and efficiency of CO2 mineral carbonation. Optimization of these factors is crucial for developing viable carbon capture and utilization (CCU) technologies.

Parameter	Effect on Carbonation	Rationale
рН	Higher pH (alkaline conditions) favors carbonate precipitation. [10][11]	The availability of carbonate ions (CO3 <sup>2-</sup> ) for reaction with Ca <sup>2+</sup> and Mg <sup>2+</sup> is higher at alkaline pH.
Particle Size	Smaller particle size increases the reaction rate.[10][11]	Smaller particles have a larger surface area-to-volume ratio, providing more reactive sites for carbonation.
Temperature	Increased temperature generally enhances reaction kinetics.[10][12]	Higher temperatures increase the dissolution rate of minerals, releasing more Ca <sup>2+</sup> and Mg <sup>2+</sup> ions for carbonation. However, excessively high temperatures can be energy-intensive.
Pressure	Higher CO2 pressure increases the dissolution of CO2 into the aqueous phase.	This leads to a higher concentration of carbonic acid, which facilitates the leaching of metal ions from the minerals.
Mineral Activation	Pre-treatment of minerals can significantly enhance reactivity. [5][6]	Activation methods like mechanical grinding, thermal dehydroxylation, and chemical treatment increase surface area and expose more reactive mineral phases.[5][6][12]

# **Experimental Protocols**



The following are generalized protocols for ex-situ mineral carbonation experiments. Researchers should adapt these protocols based on the specific mineral feedstock and experimental objectives.

## **Protocol 1: Direct Aqueous Mineral Carbonation**

This protocol describes a direct, one-step carbonation process where the mineral slurry is reacted directly with CO2.

#### Materials and Equipment:

- Mineral feedstock (e.g., mine tailings, steel slag)
- · Deionized water
- High-pressure reactor (e.g., stainless steel autoclave) equipped with a stirrer, temperature controller, and gas inlet/outlet
- Particle size analyzer
- pH meter
- Analytical balance
- Drying oven
- Analytical techniques for product characterization (e.g., XRD, TGA, SEM-EDS)

#### Procedure:

- Mineral Preparation:
  - Crush and grind the mineral feedstock to the desired particle size (e.g., <38 μm).[10]</li>
  - Characterize the initial mineralogy and chemical composition using appropriate analytical techniques.
- Reactor Setup:



- Prepare a slurry of the mineral feedstock in deionized water at a specific solid-to-liquid ratio (e.g., 1:5 w/v).
- Place the slurry into the high-pressure reactor.
- Carbonation Reaction:
  - Seal the reactor and purge with N2 gas to remove air.
  - Heat the slurry to the desired reaction temperature (e.g., 80-150°C).[1][10]
  - Pressurize the reactor with CO2 to the target pressure (e.g., 20 bar).
  - Maintain the reaction under constant stirring for a set duration (e.g., 1-4 hours).
- Product Recovery and Analysis:
  - Depressurize the reactor and cool to room temperature.
  - Filter the slurry to separate the solid product from the liquid phase.
  - Dry the solid product in an oven at 105°C overnight.
  - Analyze the carbonated product to determine the CO2 uptake and mineralogical changes using techniques such as Thermogravimetric Analysis (TGA) and X-ray Diffraction (XRD).

## **Protocol 2: pH-Swing Mineral Carbonation**

This two-step protocol is designed to overcome the differing pH requirements for mineral dissolution and **carbonate** precipitation.

#### Materials and Equipment:

- Same as Protocol 1
- Acidic solution (e.g., HCl, acetic acid)
- Basic solution (e.g., NaOH)



#### Procedure:

- Mineral Leaching (Acidic Step):
  - Prepare the mineral feedstock as described in Protocol 1.
  - Mix the mineral with an acidic solution in a reaction vessel to leach out Ca<sup>2+</sup> and Mg<sup>2+</sup> ions.
  - Stir the mixture at a controlled temperature for a specific duration to maximize ion extraction.
  - Filter the mixture to separate the ion-rich leachate from the solid residue.
- Carbonate Precipitation (Basic Step):
  - Transfer the leachate to a separate reactor.
  - Bubble CO2 gas through the solution.
  - Gradually add a basic solution to raise the pH and induce the precipitation of carbonate minerals.[12]
  - Continue CO2 bubbling and base addition until precipitation is complete.
- Product Recovery and Analysis:
  - Filter the solution to collect the precipitated carbonate.
  - Wash the product with deionized water to remove any residual salts.
  - Dry the product in an oven at 105°C.
  - Characterize the final product for its composition and morphology.

## **Quantitative Data on CO2 Sequestration**

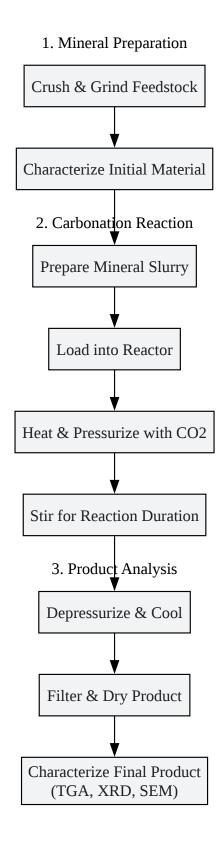
The CO2 uptake capacity of various minerals and industrial wastes is a key metric for evaluating their potential for carbon sequestration.



Material	Particle Size	Temperatur e (°C)	Pressure (bar)	CO2 Uptake (g CO2/kg material)	Reference
Fe-rich Mine Waste	<38 μm	80	Ambient	56.1	[10]
Fe-rich Mine Waste	<38 μm	N/A (pH 8-12)	Ambient	81.7 - 87.6	[10][11]
Wollastonite	<30 μm	150	40	83.5% efficiency	[10]
Red Gypsum	<45 μm	200	20	5.76% Fe & 12.53% Ca conversion	[10]
Olivine	N/A	200	Atmospheric	High carbon uptake	[13]
Dolomite	N/A	100	Atmospheric	High carbon uptake	[13]

# Visualizations Experimental Workflow for Direct Aqueous Mineral Carbonation



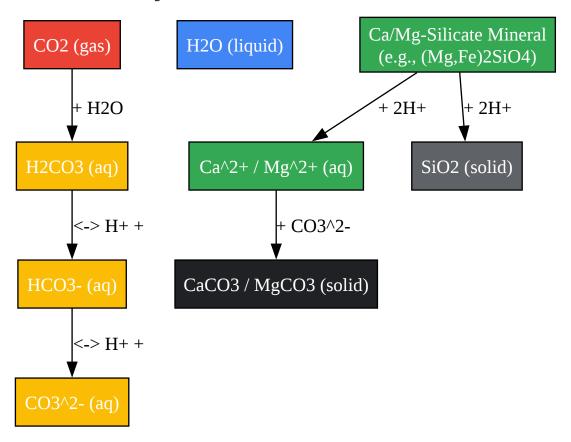


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Caption: Workflow for direct aqueous mineral carbonation.



## **Chemical Pathway of Mineral Carbonation**



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